3-(Cyclobutylmethyl)oxane-3-carbaldehyde
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Overview
Description
3-(Cyclobutylmethyl)oxane-3-carbaldehyde is a chemical compound with the molecular formula C11H18O2 and a molecular weight of 182.26 g/mol . It is characterized by the presence of a cyclobutylmethyl group attached to an oxane ring, which in turn is bonded to a carbaldehyde group. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 3-(Cyclobutylmethyl)oxane-3-carbaldehyde typically involves the reaction of cyclobutylmethyl bromide with an oxane derivative under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as column chromatography, to isolate the pure compound .
similar synthetic routes involving the use of cyclobutylmethyl bromide and oxane derivatives can be scaled up for larger-scale production if needed .
Chemical Reactions Analysis
3-(Cyclobutylmethyl)oxane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The oxane ring can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and inert atmosphere to prevent unwanted side reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(Cyclobutylmethyl)oxane-3-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Medicine: Research involving this compound focuses on its potential therapeutic properties, including its ability to modulate biological pathways and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 3-(Cyclobutylmethyl)oxane-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This, in turn, affects the downstream signaling pathways and cellular processes .
Comparison with Similar Compounds
3-(Cyclobutylmethyl)oxane-3-carbaldehyde can be compared with other similar compounds, such as:
3-(Cyclopropylmethyl)oxane-3-carbaldehyde: This compound has a cyclopropylmethyl group instead of a cyclobutylmethyl group, which affects its chemical reactivity and biological activity.
3-(Cyclopentylmethyl)oxane-3-carbaldehyde: This compound has a cyclopentylmethyl group, leading to differences in steric hindrance and electronic properties compared to this compound.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties that can be exploited in various research applications .
Properties
Molecular Formula |
C11H18O2 |
---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
3-(cyclobutylmethyl)oxane-3-carbaldehyde |
InChI |
InChI=1S/C11H18O2/c12-8-11(5-2-6-13-9-11)7-10-3-1-4-10/h8,10H,1-7,9H2 |
InChI Key |
PJLVFKSGNBFBIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CC2(CCCOC2)C=O |
Origin of Product |
United States |
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